N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide
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Description
“N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide” is a compound that contains a triazolo[4,3-b]pyridazin-6-yl moiety . This moiety is known to be present in a variety of compounds with diverse biological properties, including antibacterial, antimicrobial, anti-inflammatory, antifungal, antiviral, analgesic, and even potential anticancer activity .
Synthesis Analysis
The synthesis of compounds bearing a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety has been extensively studied . One common method involves the reaction of acylhydrazides with carbon disulfide, followed by a hydrazination cyclization reaction . The resulting 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones can then be treated with various reagents such as acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles to afford the target compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various techniques such as IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be characterized using various techniques. For example, the yield, melting point, and IR, NMR, and MS spectra can be obtained .Future Directions
The future directions for “N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide” could involve further exploration of its biological properties and potential applications. Given the diverse bio-properties of compounds containing a [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety , there could be potential for the development of novel and environmentally friendly pharmaceuticals and insecticides .
Mechanism of Action
Target of Action
The compound, also known as N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with different target receptors . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile . .
Biochemical Pathways
Given its pharmacological activities, it can be inferred that it may affect various pathways related to cancer, inflammation, microbial infections, and enzymatic reactions .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold
Result of Action
Given its pharmacological activities, it can be inferred that it may have cytotoxic effects, antimicrobial effects, analgesic and anti-inflammatory effects, antioxidant effects, antiviral effects, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N7O/c34-26(23-9-8-17-4-1-2-7-21(17)29-23)28-20-6-3-5-19(16-20)22-10-11-24-30-31-25(33(24)32-22)18-12-14-27-15-13-18/h1-16H,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKXSPRTXJLDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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